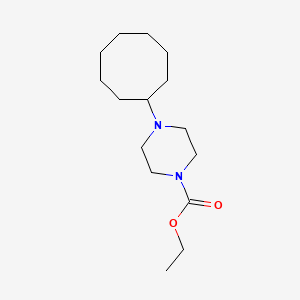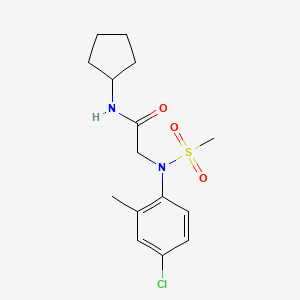![molecular formula C17H24N2O2S B5783541 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that targets the γ-secretase enzyme. This enzyme plays a crucial role in the processing of amyloid precursor protein, which is involved in the development of Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Wirkmechanismus
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide works by binding to the active site of the γ-secretase enzyme, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This leads to a decrease in the production of amyloid-beta peptides, which are known to form toxic plaques in the brain and contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on amyloid-beta production, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in lab experiments is its specificity for the γ-secretase enzyme. This allows for precise targeting of the enzyme and a better understanding of its role in various conditions. However, one limitation of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of γ-secretase. Another area of interest is the potential therapeutic applications of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in treating Alzheimer's disease and other related conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide and its potential side effects.
Synthesemethoden
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,5-dimethylbenzyl chloride with thioacetic acid, followed by the reaction with piperidine-4-carboxylic acid to form the final product, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has been widely used in scientific research to study the role of γ-secretase in the development of Alzheimer's disease. It has been shown to effectively inhibit the enzyme, leading to a decrease in the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of Alzheimer's disease. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been used to study the role of γ-secretase in other conditions, such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-7-13(2)9-14(8-12)10-22-11-16(20)19-5-3-15(4-6-19)17(18)21/h7-9,15H,3-6,10-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWDYOBPXMIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7124031 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)

![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)

